1-(5-Nitropyridin-2-yl)piperidin-3-ol
CAS No.: 88374-36-1
Cat. No.: VC3757628
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88374-36-1 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 1-(5-nitropyridin-2-yl)piperidin-3-ol |
| Standard InChI | InChI=1S/C10H13N3O3/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2 |
| Standard InChI Key | JMXCMNLDBVQJLG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O |
| Canonical SMILES | C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 88374-36-1 |
| Appearance | Not specified in sources |
| Solubility | Not fully characterized in available sources |
| Melting Point | Not specified in sources |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | Multiple (N atoms, nitro group, hydroxyl group) |
The compound's reactivity is influenced by the electron-withdrawing nitro group on the pyridine ring, which increases the electrophilicity of certain positions. Additionally, the hydroxyl group can participate in hydrogen bonding interactions and may undergo various transformations including oxidation, esterification, and dehydration reactions.
| Method | Reagents | Conditions | Yield | Product |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen, 10% palladium on carbon, ethanol | 20°C, 3.0h | 89% | 1-(5-Aminopyridin-2-yl)piperidin-4-ol (from corresponding nitro compound) |
| Reduction | Reduced iron, hydrochloric acid, ethanol, water | 90°C, 2.0h | 51% | 1-(5-Aminopyridin-2-yl)piperidin-4-ol (from corresponding nitro compound) |
These synthesis methods for structurally related compounds provide insights into potential approaches for synthesizing 1-(5-Nitropyridin-2-yl)piperidin-3-ol, though specific optimization would be required for the 3-hydroxyl isomer .
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(5-Nitropyridin-2-yl)piperidin-3-ol, each with unique features that impact their chemical behavior and biological activity. Comparing these related structures provides valuable insights into structure-activity relationships.
Structural Analogues
Table 3: Comparison of 1-(5-Nitropyridin-2-yl)piperidin-3-ol with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 1-(5-Nitropyridin-2-yl)piperidin-3-ol | C10H13N3O3 | 223.23 g/mol | Reference compound |
| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | C10H13N3O3 | 223.23 g/mol | Hydroxyl group at 4-position of piperidine |
| 1-(3-Nitropyridin-2-yl)piperidin-4-ol | C10H13N3O3 | 223.23 g/mol | Nitro group at 3-position of pyridine, hydroxyl at 4-position of piperidine |
| 1-(5-Nitropyrimidin-2-yl)piperidin-3-ol | C9H12N4O3 | 224.22 g/mol | Pyrimidine ring instead of pyridine ring |
| 1-(5-Methylpyridin-2-yl)piperidin-3-ol | C11H16N2O | 192.26 g/mol | Methyl group instead of nitro group |
| 1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol | C9H11N3O3 | 209.20 g/mol | Pyrrolidine ring instead of piperidine ring |
These structural variations can significantly impact the compounds' chemical properties, reactivity, and biological activities .
Functional Group Influence
The position of functional groups plays a crucial role in determining the biological activity and chemical reactivity of these compounds:
-
Nitro Group Position: The nitro group's position on the pyridine ring (3-position versus 5-position) affects the electron distribution and thus reactivity patterns.
-
Hydroxyl Group Position: The position of the hydroxyl group on the piperidine ring (3-position versus 4-position) influences hydrogen bonding capabilities and potential interactions with biological targets.
-
Ring System Variations: Substituting pyrimidine for pyridine or pyrrolidine for piperidine alters the electronic properties and three-dimensional structure of the molecule, potentially affecting binding affinities and selectivity .
Applications in Medicinal Chemistry
The potential applications of 1-(5-Nitropyridin-2-yl)piperidin-3-ol in medicinal chemistry stem from its structural features and the known biological activities of related compounds. The compound's unique combination of functional groups makes it a candidate for various applications.
As a Building Block in Drug Discovery
The compound can serve as a valuable building block or scaffold for medicinal chemistry efforts. The presence of the hydroxyl group provides a handle for further derivatization, allowing for the creation of diverse compound libraries for biological screening.
As a Molecular Probe
Compounds with well-defined structural features like 1-(5-Nitropyridin-2-yl)piperidin-3-ol can serve as molecular probes to investigate biological pathways and protein-ligand interactions. The nitro group can be leveraged for its electron-withdrawing properties in binding studies, while the hydroxyl group provides opportunities for hydrogen bonding interactions .
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